1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one can be achieved through several synthetic routes. One common method involves the use of ketoreductases for the biocatalytic reduction of ketone precursors . This approach offers high enantioselectivity and yields optically pure products. Industrial production methods often involve the use of chemical catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets . Additionally, its unique structural features make it a useful compound for studying the effects of fluorine substitution on the biological activity of indole derivatives .
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one can be compared with other similar compounds, such as 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl . These compounds share similar structural features but differ in their substitution patterns and biological activities. The presence of fluorine atoms in the phenyl ring of this compound contributes to its unique properties and distinguishes it from other indole derivatives .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-10-6-12-15(8-17(2,3)9-16(12)21)20(10)11-4-5-13(18)14(19)7-11/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZIYWFNJHHPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)F)F)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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